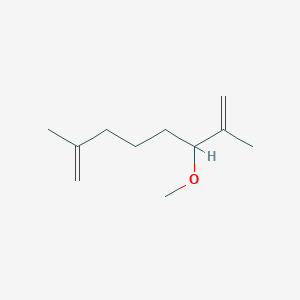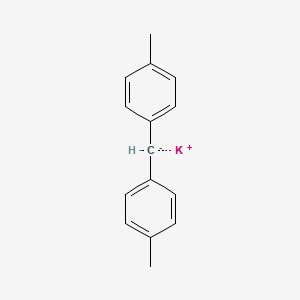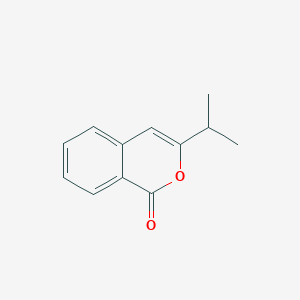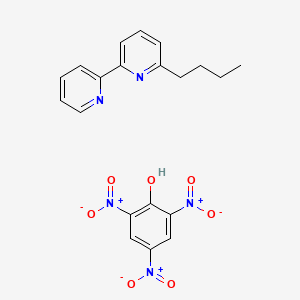
2-Butyl-6-pyridin-2-ylpyridine;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-6-pyridin-2-ylpyridine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 2-Butyl-6-pyridin-2-ylpyridine is a derivative of pyridine, a basic heterocyclic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
2-Butyl-6-pyridin-2-ylpyridine: can be synthesized through various methods, including the reaction of pyridine N-oxides with Grignard reagents or through cross-coupling reactions such as the Suzuki-Miyaura coupling . The reaction conditions typically involve the use of catalysts like palladium and bases such as potassium carbonate.
2,4,6-Trinitrophenol: is synthesized by nitrating phenol with concentrated nitric acid in the presence of sulfuric acid. This process involves multiple nitration steps to introduce nitro groups at the 2, 4, and 6 positions on the phenol ring .
Industrial Production Methods
Industrial production of 2-Butyl-6-pyridin-2-ylpyridine often involves large-scale cross-coupling reactions using automated systems to ensure consistency and purity .
For 2,4,6-Trinitrophenol , industrial production is carried out in controlled environments due to its explosive nature. The nitration process is carefully monitored to prevent any hazardous reactions .
化学反应分析
Types of Reactions
2-Butyl-6-pyridin-2-ylpyridine: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
2,4,6-Trinitrophenol: undergoes:
Reduction: Can be reduced to picramic acid.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents
Major Products
2-Butyl-6-pyridin-2-ylpyridine: Major products include various substituted pyridines and pyridine N-oxides.
2,4,6-Trinitrophenol: Major products include picramic acid and other nitro derivatives.
科学研究应用
2-Butyl-6-pyridin-2-ylpyridine: is used in:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme inhibitors and receptor binding.
2,4,6-Trinitrophenol: is used in:
Chemistry: As a reagent in analytical chemistry.
Biology: In the study of protein interactions.
Medicine: Historically used as an antiseptic and in burn treatments.
作用机制
2-Butyl-6-pyridin-2-ylpyridine: exerts its effects through interactions with metal ions and enzymes, often acting as a chelating agent. It can inhibit enzyme activity by binding to active sites or metal cofactors .
2,4,6-Trinitrophenol: acts primarily through its nitro groups, which can undergo redox reactions. Its explosive nature is due to the rapid decomposition of the nitro groups, releasing gases and heat .
相似化合物的比较
2-Butyl-6-pyridin-2-ylpyridine: is similar to other pyridine derivatives like 2,6-di-tert-butylpyridine and 2,4,6-tri-tert-butylpyridine. These compounds share similar reactivity but differ in their steric and electronic properties .
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and nitrobenzene. While they share explosive properties, 2,4,6-trinitrophenol is more acidic and has different applications .
Conclusion
2-Butyl-6-pyridin-2-ylpyridine and 2,4,6-trinitrophenol are compounds with diverse applications in chemistry, biology, medicine, and industry. Their unique properties and reactivity make them valuable in various scientific and industrial fields.
属性
CAS 编号 |
61633-04-3 |
|---|---|
分子式 |
C20H19N5O7 |
分子量 |
441.4 g/mol |
IUPAC 名称 |
2-butyl-6-pyridin-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H16N2.C6H3N3O7/c1-2-3-7-12-8-6-10-14(16-12)13-9-4-5-11-15-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6,8-11H,2-3,7H2,1H3;1-2,10H |
InChI 键 |
YUIFGHOPCMKYMQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC(=CC=C1)C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


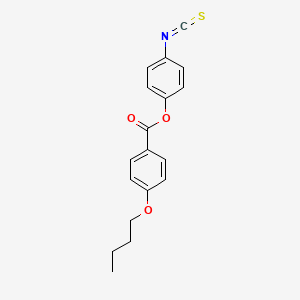
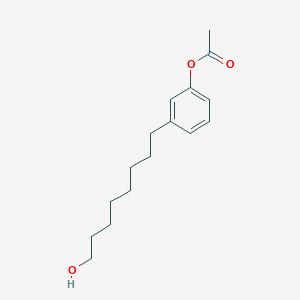
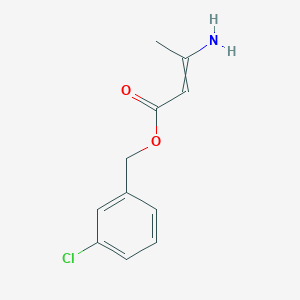
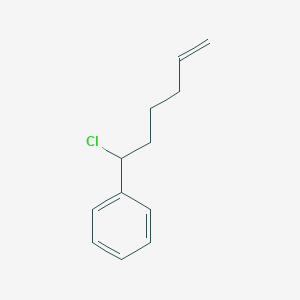
![Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane](/img/structure/B14586423.png)
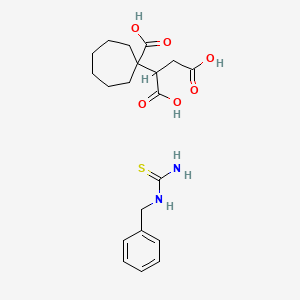
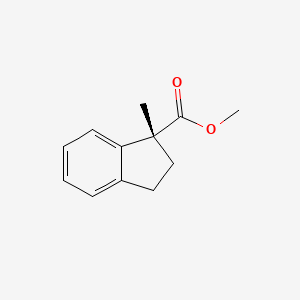

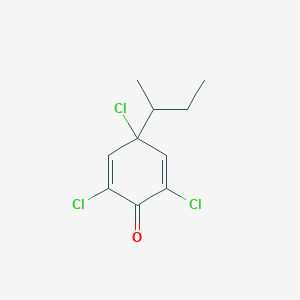
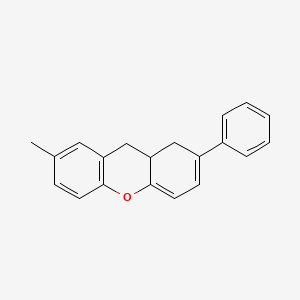
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine](/img/structure/B14586465.png)
